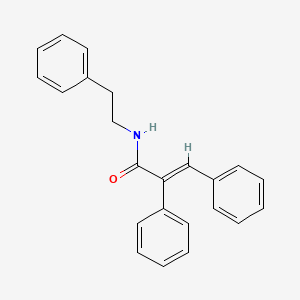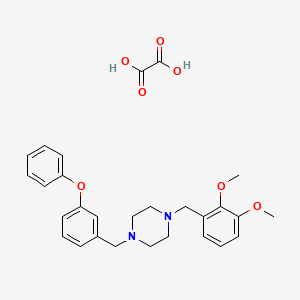
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as IMNA, is a chemical compound that has been studied extensively for its potential use in scientific research. IMNA is a member of the indoleamine family of compounds, which are known for their diverse range of biological activities.
作用机制
The mechanism of action of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine involves its ability to inhibit MAO-A and MAO-B. By inhibiting these enzymes, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine increases the levels of neurotransmitters in the brain, which can have a positive effect on mood and behavior. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to have antioxidant properties, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine have been studied extensively in animal models. (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can have a positive effect on mood and behavior. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to have anti-inflammatory and neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its specificity for MAO-A and MAO-B. This allows researchers to study the effects of inhibiting these enzymes on neurotransmitter levels and behavior. However, one limitation of using (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals and researchers.
未来方向
There are several future directions for the study of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Further studies are needed to determine the optimal dosing and safety profile of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in humans. In addition, (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine in animal models and humans. Finally, the development of new synthetic methods for (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine may lead to improved yields and purity, making it more accessible for scientific research.
合成方法
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine can be synthesized through a multistep process involving the reaction of indole with 2-methyl-4-nitrobenzaldehyde, followed by reduction and reductive amination. The final product is obtained after purification through column chromatography. The synthesis of (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been optimized to yield high purity and high yield.
科学研究应用
(1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been studied for its potential use in scientific research due to its ability to interact with various biological pathways. (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine has been found to be an effective inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are enzymes that break down neurotransmitters such as serotonin, dopamine, and norepinephrine. This makes (1H-indol-3-ylmethyl)(2-methyl-4-nitrophenyl)amine a potential candidate for the treatment of depression, anxiety, and other mood disorders.
属性
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-8-13(19(20)21)6-7-15(11)17-9-12-10-18-16-5-3-2-4-14(12)16/h2-8,10,17-18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDGSHPNABFBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5557953 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)



![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)
![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)

![N~2~-(2-methoxy-5-nitrophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5184618.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)